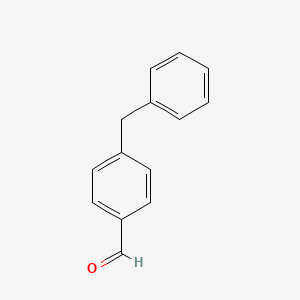

4-Benzylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHARILAASAAGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217830 | |

| Record name | Benzaldehyde, p-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67468-65-9 | |

| Record name | 4-(Phenylmethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67468-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, p-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067468659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, p-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Benzylbenzaldehyde: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of 4-Benzylbenzaldehyde (CAS No. 67468-65-9), a versatile aromatic aldehyde of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document moves beyond a simple recitation of facts to offer a field-proven perspective on the compound's synthesis, reactivity, and potential applications, with a focus on the causal relationships that drive experimental design and interpretation.

Core Compound Identity and Physicochemical Properties

This compound, systematically named 4-(phenylmethyl)benzaldehyde, is a disubstituted aromatic compound featuring a benzyl group and a formyl group at the para positions of a benzene ring. This unique structure imparts a combination of reactivity from the aldehyde and steric and electronic influences from the benzyl moiety, making it a valuable intermediate for the synthesis of more complex molecular architectures.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 67468-65-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O | [1][2] |

| Molecular Weight | 196.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Phenylmethyl)benzaldehyde, p-Benzylbenzaldehyde | [1] |

| InChI | InChI=1S/C14H12O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2 | [1] |

| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)C=O | [1] |

Physicochemical Data

The physical properties of this compound are crucial for its handling, purification, and use in reactions. It is characterized as a colorless oil and is sensitive to air, necessitating proper storage under an inert atmosphere.[2]

| Property | Value | Notes |

| Physical State | Oil | [2] |

| Color | Colorless | [2] |

| Boiling Point | Data not readily available in cited literature. Isomeric compounds like 4-benzyloxybenzaldehyde have different properties and should not be used as a substitute.[1] | The boiling point is expected to be elevated due to the high molecular weight. |

| Solubility | Slightly soluble in Chloroform and Methanol.[2] | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and toluene. Insoluble in water. |

| Air Sensitivity | Air Sensitive | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several modern organic chemistry methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. A highly effective and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This approach builds the core diarylmethane structure by forming a key carbon-carbon bond. The strategy involves coupling an aryl halide (or pseudo-halide) with a benzylboronic acid derivative, or conversely, a benzyl halide with an arylboronic acid. The latter is often more practical.

Causality behind the choice: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the necessary precursors and catalysts.[4][5] The reaction is robust and can be adapted for library synthesis, which is highly relevant in drug discovery.

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Step-by-Step Methodology:

-

Flask Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 4-bromobenzaldehyde (1.0 eq).

-

Reagent Addition: To the flask, add benzylboronic acid (1.2 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq).[5]

-

Catalyst Introduction: The palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., JohnPhos, 5-10 mol%) are added.[5] Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, preventing catalyst degradation.

-

Solvent Addition: Degassed solvents, such as a mixture of DMF or toluene and water, are added via cannula.[5]

-

Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred vigorously.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The aldehyde group is the primary center of reactivity in this compound, serving as a versatile handle for a multitude of synthetic transformations.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[6][7] this compound can react with a phosphonium ylide to form a stilbene derivative. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide (stabilized vs. non-stabilized).

Causality behind the reaction: The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[8] This thermodynamic sink makes the reaction essentially irreversible and highly efficient for C=C bond formation.

Caption: The Wittig reaction of this compound.

Other Key Transformations

-

Reductive Amination: Formation of a C-N bond by reacting the aldehyde with an amine under reducing conditions (e.g., NaBH₃CN, Na(OAc)₃BH) to yield substituted benzylamines, which are common motifs in pharmaceuticals.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 4-benzylbenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Condensation Reactions: It can undergo aldol or Knoevenagel condensations with enolates or active methylene compounds, respectively, to form α,β-unsaturated systems.

Applications in Drug Discovery and Development

While direct applications of this compound as a therapeutic agent are not widely reported, its structural framework is of significant interest in medicinal chemistry. It serves as a key building block for synthesizing larger molecules with potential biological activity.

-

Scaffold for Bioactive Molecules: The diarylmethane core of this compound is present in numerous biologically active compounds. The aldehyde group provides a convenient point for diversification to explore structure-activity relationships (SAR).

-

Intermediate for ALDH Inhibitors: Benzaldehyde derivatives are known to be inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer stem cells.[9] The 4-benzyl substitution can be explored to modulate potency and selectivity against specific ALDH isoforms.

-

Precursor for Heterocyclic Synthesis: The aldehyde functionality is a gateway to the synthesis of various heterocyclic systems (e.g., quinolines, pyrimidines, imidazoles) through condensation reactions, which are prevalent scaffolds in drug design.[10]

Analytical and Spectroscopic Profile

Thorough analytical characterization is essential for confirming the identity and purity of this compound. The following is a predicted spectroscopic profile based on the analysis of structurally similar compounds.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~9.9-10.0 ppm (s, 1H): This singlet corresponds to the highly deshielded aldehydic proton (-CHO).

-

δ ~7.8 ppm (d, 2H): A doublet for the two aromatic protons ortho to the aldehyde group.

-

δ ~7.2-7.4 ppm (m, 7H): A complex multiplet encompassing the five protons of the benzyl ring and the two aromatic protons ortho to the benzyl group.

-

δ ~4.0 ppm (s, 2H): A sharp singlet for the two benzylic methylene protons (-CH₂-).

-

-

¹³C NMR (Predicted, CDCl₃, 101 MHz):

-

δ ~192 ppm: Aldehyde carbonyl carbon.

-

δ ~140-145 ppm: Quaternary carbons of the substituted benzene ring.

-

δ ~128-136 ppm: Aromatic CH carbons.

-

δ ~42 ppm: Benzylic methylene carbon.

-

Infrared (IR) Spectroscopy

-

~3030 cm⁻¹: Aromatic C-H stretch.

-

~2920 cm⁻¹: Aliphatic C-H stretch (from the CH₂ group).

-

~2820 and ~2720 cm⁻¹: Characteristic C-H stretch (Fermi doublet) of the aldehyde group.

-

~1700-1710 cm⁻¹: Strong, sharp absorption from the C=O stretch of the conjugated aldehyde.

-

~1600 cm⁻¹: Aromatic C=C ring stretching.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the fragmentation pattern is expected to show:

-

m/z 196: The molecular ion peak (M⁺).

-

m/z 195: A significant peak due to the loss of a hydrogen radical from the aldehyde (M-1), forming a stable acylium ion.

-

m/z 167: Loss of the formyl group (•CHO, 29 Da).

-

m/z 91: A prominent peak corresponding to the tropylium cation ([C₇H₇]⁺), formed from the cleavage of the benzyl group. This is often the base peak for benzyl-substituted compounds.

Caption: A typical workflow for the synthesis and analytical validation.

Safety, Handling, and Toxicology

Hazard Identification

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

-

GHS Hazard Statements:

Storage and Handling

The compound is reported to be air-sensitive.[2] It should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Toxicological Profile

Specific toxicological data for this compound is limited. However, the metabolic fate can be predicted based on the toxicology of similar aromatic aldehydes.[1] The primary metabolic pathway is likely the oxidation of the aldehyde group to the corresponding carboxylic acid (4-benzylbenzoic acid) by aldehyde dehydrogenase enzymes in the liver. This more polar metabolite can then be conjugated (e.g., with glucuronic acid) and excreted renally.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its diarylmethane structure, combined with the versatile reactivity of the aldehyde group, makes it an attractive starting material for the synthesis of complex target molecules, including potential drug candidates. A thorough understanding of its synthesis via robust methods like the Suzuki-Miyaura coupling, its predictable reactivity, and its analytical profile is crucial for its effective use in a research and development setting. Adherence to strict safety protocols is mandatory when handling this irritant and air-sensitive compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information for various organic chemistry publications providing NMR d

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives.

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Dayal, P. (n.d.). The Role of 4-Hydroxybenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

-

Han, Y., et al. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]

-

Filo. (2025). Mass Spectra Fragmentation of Benzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Benzyl-2-hydroxy-benzaldehyde. Retrieved from [Link]

-

CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

-

Kallan, N. C., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-(pentyloxy)-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 67468-65-9 CAS MSDS (4-BENZYL-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Mass Spectra Fragmentation of Benzaldehyde Explain the fragmentation pat.. [askfilo.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromobenzyl alcohol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 4-Bromobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

4-Benzylbenzaldehyde molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-Benzylbenzaldehyde

Abstract

This compound (C₁₄H₁₂O) is an aromatic aldehyde that serves as a valuable intermediate and structural scaffold in synthetic organic chemistry. Comprising a benzaldehyde core substituted with a benzyl group at the para-position, its unique architecture makes it a subject of interest for constructing more complex molecules, particularly within the realms of medicinal chemistry and materials science. The precise understanding of its molecular weight, structure, and spectroscopic signature is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of this compound, detailing its core identity, physicochemical properties, and spectroscopic profile. It further presents exemplary protocols for its characterization and discusses its relevance as a foundational building block in the design of novel bioactive compounds.

Core Molecular Identity and Structure

The foundational step in utilizing any chemical compound in a research setting is the unambiguous confirmation of its identity and structure. This section delineates the fundamental structural and identifying characteristics of this compound.

Nomenclature and Chemical Identifiers

Proper identification is crucial for database searches, procurement, and regulatory compliance. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 67468-65-9 | PubChem[1], Sigma-Aldrich[2] |

| Molecular Formula | C₁₄H₁₂O | PubChem[1], Sigma-Aldrich[2] |

| InChI | 1S/C14H12O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2 | PubChem[1], Sigma-Aldrich[2] |

| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)C=O | PubChem[1] |

Molecular Weight and Composition

The molecular weight is a critical parameter for stoichiometric calculations in chemical synthesis.

The molecule consists of 14 carbon atoms, 12 hydrogen atoms, and one oxygen atom. Its structure features two phenyl rings connected by a methylene (-CH₂-) bridge, with a formyl (-CHO) group attached to one of the rings in the para position relative to the methylene bridge.

Structural Elucidation

The structure of this compound is defined by the spatial arrangement of its constituent atoms. The molecule possesses two distinct aromatic systems: a benzyl moiety and a benzaldehyde moiety. The flexible methylene linker allows for conformational rotation, but the overall structure is largely dictated by the sp² hybridization of the aromatic carbons and the sp³ hybridization of the benzylic carbon.

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A compound's physical properties and its response to spectroscopic analysis are essential for its practical handling, purification, and verification.

Physicochemical Properties

| Property | Value | Source / Comment |

| Physical Form | Solid | Sigma-Aldrich[2] |

| XLogP3-AA | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, allowing for structural confirmation and purity assessment. The primary methods for an organic molecule like this compound are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Causality in Spectroscopic Analysis: The choice of spectroscopy is dictated by the need to probe specific molecular features. ¹H and ¹³C NMR are used to map the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom. IR spectroscopy is employed to identify specific functional groups, such as the aldehyde's carbonyl (C=O) bond, by detecting their characteristic vibrational frequencies.

Exemplary Protocol for Spectroscopic Analysis

This protocol describes a self-validating system for acquiring high-quality spectroscopic data, based on standard laboratory practices.[3]

Objective: To obtain ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm the structure and purity of a this compound sample.

Methodology: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a spectrum with a spectral width of ~12 ppm.

-

Use a relaxation delay of 1-2 seconds and acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a spectrum with a spectral width of ~220 ppm.

-

Use a relaxation delay of 2 seconds and acquire 1024 or more scans, as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Apply Fourier transformation to the Free Induction Decays (FIDs). Perform phase and baseline corrections on the resulting spectra. Calibrate the spectra using the TMS signal at 0.00 ppm.

Methodology: FT-IR Spectroscopy

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Co-add 16-32 scans to improve signal quality.

-

Synthesis and Reactivity

While numerous synthetic routes can be envisioned, a logical approach involves the coupling of a benzyl unit with a 4-substituted benzaldehyde precursor. The following diagram illustrates a generalized workflow for such a synthesis, for instance, via a Friedel-Crafts or cross-coupling reaction.

Caption: Generalized workflow for the synthesis of this compound.

Relevance in Drug Discovery

The benzaldehyde functional group is a versatile handle for chemical transformations, making it a valuable starting point in multi-step syntheses.[4] Derivatives of benzaldehyde are explored in numerous therapeutic areas.

The Benzaldehyde Scaffold

In medicinal chemistry, a "scaffold" is a core chemical structure upon which various functional groups are appended to create a library of compounds for biological screening. The benzaldehyde motif is a classic scaffold due to the aldehyde's reactivity, which allows for the formation of imines (Schiff bases), alcohols (via reduction), carboxylic acids (via oxidation), and new carbon-carbon bonds (via Wittig or aldol reactions).[5]

Case Study: Isomeric Scaffolds in Cancer Research

While this compound itself is a research chemical, its structural isomer, 4-(Benzyloxy)benzaldehyde, provides a compelling case study for the utility of this general molecular framework. Researchers have designed and synthesized derivatives of 4-(benzyloxy)benzaldehyde as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers that contributes to chemoresistance.[6] Compounds based on this scaffold were found to be potent and selective inhibitors of the ALDH1A3 isoform, highlighting the potential of this molecular blueprint in developing new therapeutic interventions.[6] This demonstrates how a simple aromatic aldehyde core can be the foundation for developing highly specific and potent drug candidates.

Caption: Logic diagram illustrating the use of a core scaffold in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on safety data sheets for structurally related aromatic aldehydes, the following general guidelines apply:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Hazards: May cause skin and eye irritation. Harmful if swallowed.[9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

This compound is a well-defined organic compound with a molecular weight of 196.24 g/mol .[1][2] Its structure, consisting of a benzyl group attached to a benzaldehyde ring, provides a versatile platform for synthetic chemistry. A thorough understanding of its molecular properties, confirmed through standard spectroscopic techniques like NMR and IR, is the cornerstone of its application in research. Its relevance is underscored by the successful use of isomeric and related scaffolds in the development of targeted therapeutics, positioning this compound as a valuable building block for the next generation of functional molecules and drug candidates.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49886, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10822334, 4-Benzoylbenzaldehyde. Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. Retrieved from [Link].

-

ChemSpider SyntheticPages. (2018). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. Retrieved from [Link].

-

NIST. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link].

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78109, Benzaldehyde, 4-(phenylmethoxy)-. Retrieved from [Link].

-

NIST. (n.d.). Benzaldehyde, 4-(phenylmethoxy)- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST. (n.d.). Benzaldehyde, 4-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate. (2010). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link].

-

Chemsrc. (2025). 4-Benzyl-2-hydroxy-benzaldehyde. Retrieved from [Link].

-

ResearchGate. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Retrieved from [Link].

-

Fengyi. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link].

-

Frontiers in Pharmacology. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link].

-

MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link].

Sources

- 1. This compound | C14H12O | CID 49886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-benzyl-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. News - What are six applications for benzaldehyde [sprchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Benzylbenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 4-Benzylbenzaldehyde

This compound (CAS: 67468-65-9), a bifunctional aromatic compound, serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its molecular architecture, featuring a benzaldehyde moiety linked to a benzyl group via a C-C bond at the para position, imparts a unique combination of reactivity and structural complexity. The aldehyde group is a key handle for transformations such as reductive amination, oxidation, and olefination, while the diphenylmethane core is a common scaffold in medicinal chemistry.

Given its role as a critical building block, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for unambiguous characterization. This guide offers a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will explore the causality behind the spectral features, provide detailed protocols for data acquisition, and present a logical workflow for the complete analytical characterization of this compound.

Molecular Structure and Analytical Workflow

The structural integrity of this compound is the foundation of its chemical identity. The following diagram illustrates the molecule and the numbering convention used for spectroscopic assignments.

Caption: Overall analytical workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum is predicted to show distinct signals for the aldehydic proton, the benzylic methylene protons, and the aromatic protons on both rings. The electron-withdrawing nature of the aldehyde group deshields adjacent protons, shifting their signals downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.98 | Singlet (s) | 1H | H-7 (CHO) | The aldehyde proton is highly deshielded by the adjacent carbonyl group, appearing as a characteristic singlet far downfield. [1] |

| ~7.82 | Doublet (d) | 2H | H-2, H-6 | These protons are ortho to the electron-withdrawing aldehyde group, leading to a significant downfield shift. They appear as a doublet due to coupling with H-3 and H-5. |

| ~7.35 | Doublet (d) | 2H | H-3, H-5 | These protons are meta to the aldehyde group and ortho to the benzyl substituent. Their signal is upfield relative to H-2/H-6. |

| ~7.30 - 7.15 | Multiplet (m) | 5H | H-2', H-3', H-4', H-5', H-6' | The five protons of the unsubstituted benzyl ring will appear as a complex multiplet in the typical aromatic region. |

| ~4.05 | Singlet (s) | 2H | H-8 (CH₂) | The benzylic protons are adjacent to an aromatic ring, resulting in a downfield shift. They appear as a singlet as there are no adjacent protons. |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbon of the aldehyde is the most downfield signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~192.0 | C-7 (CHO) | The carbonyl carbon is highly deshielded due to the double bond to oxygen, making it the most downfield signal and diagnostic for an aldehyde. [2] |

| ~148.0 | C-4 | This quaternary carbon is attached to the bulky benzyl group, shifting it downfield. |

| ~140.0 | C-1' | The ipso-carbon of the benzyl ring attached to the methylene group. |

| ~135.5 | C-1 | The quaternary carbon bearing the aldehyde group. |

| ~130.2 | C-2, C-6 | Aromatic carbons ortho to the aldehyde group are deshielded. |

| ~129.5 | C-3, C-5 | Aromatic carbons meta to the aldehyde group. |

| ~129.0 | C-2', C-6' / C-3', C-5' | Carbons of the unsubstituted benzyl ring. |

| ~126.5 | C-4' | Para carbon of the unsubstituted benzyl ring. |

| ~42.0 | C-8 (CH₂) | The sp³-hybridized benzylic carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

Use a relaxation delay of 2 seconds.

-

Co-add 1024 scans for sufficient signal intensity.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups within this compound, particularly the characteristic aldehyde C=O and C-H stretches.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3060, ~3030 | Medium-Weak | C-H Stretch | Aromatic Ring |

| ~2820, ~2720 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1705 | Strong, Sharp | C=O Stretch | Conjugated Aldehyde |

| ~1600, ~1580 | Medium | C=C Stretch | Aromatic Ring |

Causality of Key Absorptions:

-

Aldehyde C=O Stretch (~1705 cm⁻¹): This is the most intense and diagnostic peak in the spectrum. The position at ~1705 cm⁻¹, rather than the typical ~1730 cm⁻¹ for a saturated aldehyde, is due to conjugation with the aromatic ring. This conjugation delocalizes the pi-electrons of the carbonyl group, slightly weakening the C=O double bond and lowering its vibrational frequency. [3]* Aldehyde C-H Stretches (~2820 and ~2720 cm⁻¹): The presence of two weak bands, known as a Fermi doublet, is highly characteristic of the C-H bond in an aldehyde group and serves as a key confirmation, distinguishing it from a ketone. [4]

Experimental Protocol: FTIR Analysis

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Use a resolution of 4 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight of this compound and its fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 196 | [C₁₄H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 195 | [M - H]⁺ | Loss of the aldehydic hydrogen radical, a characteristic fragmentation of benzaldehydes, forming a stable acylium ion. [5] |

| 167 | [M - CHO]⁺ | Loss of the formyl radical (•CHO). |

| 91 | [C₇H₇]⁺ | Cleavage of the benzylic C-C bond to form the stable tropylium ion. This is often a very prominent peak for benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. [5]|

Key Fragmentation Pathway:

The most characteristic fragmentation involves the cleavage of the bond between the two aromatic systems and the loss of the aldehydic hydrogen.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatography (GC) system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5 or equivalent).

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique fingerprint for its unambiguous identification. The ¹H NMR spectrum is characterized by a downfield aldehyde singlet (~9.98 ppm), a benzylic singlet (~4.05 ppm), and distinct aromatic patterns. The ¹³C NMR confirms the presence of 9 unique carbon environments, with the aldehyde carbonyl resonating around 192.0 ppm. The IR spectrum is dominated by a strong, conjugated C=O stretch at ~1705 cm⁻¹ and the characteristic aldehyde C-H Fermi doublet. Finally, mass spectrometry confirms the molecular weight of 196 amu and shows characteristic fragments at m/z 195 (M-H)⁺ and a prominent base peak at m/z 91 (tropylium ion). Together, these techniques provide a self-validating system for the structural elucidation and quality control of this important synthetic intermediate.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

MDPI. (2019). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Methylphenyl)benzaldehyde. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

ResearchGate. (2010). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

-

PubMed. (2024). Synthesis and characterization of 4-nitro benzaldehyde with ZnO-based nanoparticles for biomedical applications. Retrieved from [Link]

-

Filo. (2025). Mass Spectra Fragmentation of Benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

-

YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Example 7 - Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-benzyloxybenzaldehyde (1). Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Benzyloxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). p-(N-benzylanilino)benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction to 4-Benzylbenzaldehyde and NMR Characterization

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Benzylbenzaldehyde

Abstract: This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the compound's spectral data. We explore the underlying principles of chemical shifts, spin-spin coupling, and molecular symmetry that define the spectrum. The guide includes a validated, step-by-step experimental protocol, data summarization in tabular format, and explanatory diagrams to offer a field-proven perspective on structural elucidation using ¹H NMR spectroscopy.

This compound is a disubstituted aromatic compound featuring a benzaldehyde moiety and a benzyl group in a para-relationship. This molecular architecture is a key structural motif found in various organic compounds and serves as a valuable intermediate in synthetic chemistry.[1][2] The precise and unambiguous characterization of such molecules is fundamental to quality control, reaction monitoring, and structural verification in research and industrial settings.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[3] ¹H NMR, in particular, provides rich information about the electronic environment, connectivity, and relative number of protons in a molecule. The spectrum of this compound presents a unique set of signals originating from its distinct proton environments: the aldehydic proton, the benzylic methylene bridge, and two separate aromatic systems. Understanding this spectrum is crucial for confirming the compound's identity and purity.

Theoretical ¹H NMR Spectral Prediction

A priori analysis of a molecule's structure allows for a robust prediction of its ¹H NMR spectrum. This predictive exercise is grounded in the fundamental principles of chemical shielding and spin-spin coupling.

Analysis of Molecular Structure and Proton Environments

The structure of this compound (C₁₄H₁₂O) contains five chemically distinct proton environments, as illustrated below.

Caption: Structure of this compound with distinct proton environments labeled.

-

Aldehydic Proton (Hα): A single proton attached to the carbonyl carbon.

-

Benzaldehyde Ring Protons (H-2', H-6' and H-3', H-5'): Due to para-substitution, this ring exhibits symmetry. The two protons ortho to the aldehyde group (H-2', H-6') are chemically equivalent. The two protons meta to the aldehyde group (H-3', H-5') are also chemically equivalent. This gives rise to an AA'BB' spin system.

-

Methylene Protons (Hβ): Two equivalent protons on the carbon bridge connecting the two phenyl rings.

-

Benzyl Ring Protons (H-o, H-m, H-p): The five protons of the monosubstituted benzyl ring are split into three groups due to symmetry: two ortho protons, two meta protons, and one para proton.

Predicted Chemical Shifts (δ) and Multiplicities

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

-

Hα (Aldehyde): Aldehydic protons are highly deshielded by the strong electron-withdrawing and magnetic anisotropy effects of the carbonyl group. Their signals typically appear far downfield.[4][5]

-

H-2', H-6' (Benzaldehyde Ring): These protons are ortho to the electron-withdrawing aldehyde group and will be the most deshielded protons on that ring.

-

H-3', H-5' (Benzaldehyde Ring): These protons are meta to the aldehyde and adjacent to the electron-donating benzyl group. Their chemical shift will be influenced by both, but they will be upfield relative to H-2'/H-6'.

-

Hβ (Methylene): These benzylic protons are deshielded by two adjacent aromatic rings.

-

Benzyl Ring Protons: These five protons will resonate in the typical aromatic region, with minor differentiation between the ortho, meta, and para positions, often resulting in a single complex multiplet.[4]

The predicted spectral data are summarized in the table below.

| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constant (J) |

| Hα | 9.9 – 10.1 | 1H | Singlet (s) or Triplet (t) | ⁴J ≈ 0-1 Hz (Long-range) |

| H-2', H-6' | 7.8 – 7.9 | 2H | Doublet (d) | ³J (ortho) ≈ 7-9 Hz |

| H-3', H-5' | 7.3 – 7.5 | 2H | Doublet (d) | ³J (ortho) ≈ 7-9 Hz |

| Hβ | 4.0 – 4.2 | 2H | Singlet (s) | N/A |

| H-o, m, p | 7.1 – 7.3 | 5H | Multiplet (m) | N/A |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

The acquisition of a high-quality, reproducible spectrum requires a standardized and validated methodology. The protocol described here is designed to ensure accuracy and minimize artifacts.

Causality in Experimental Design

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds. Its deuterium signal provides a stable frequency for the spectrometer's lock system, and its residual proton signal (at ~7.26 ppm) serves as a secondary internal reference. Crucially, it is aprotic and does not engage in hydrogen exchange with the analyte.[6][7]

-

Internal Standard: Tetramethylsilane (TMS) is added as the primary internal reference. Its 12 equivalent protons produce a sharp singlet, which is defined as 0.0 ppm. TMS is chemically inert and volatile, making it easy to remove after analysis.[4]

-

Concentration: A concentration of 5-20 mg in 0.6-0.7 mL of solvent is optimal. This range ensures a good signal-to-noise ratio without causing significant line broadening due to viscosity or intermolecular interactions.[3]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10 mg of this compound into a clean, dry vial.

-

Add 0.7 mL of CDCl₃ containing 0.03% v/v TMS.

-

Vortex the vial until the sample is fully dissolved.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse angle, 2-second relaxation delay, 16-32 scans for good signal averaging).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

Integrate all signals to determine the relative ratios of the protons.

-

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Spectral Analysis and Interpretation

The experimental ¹H NMR spectrum provides a detailed fingerprint of the molecule. Each signal is analyzed based on its chemical shift, integration, and multiplicity.

Signal Assignment

The following table details the assignment of signals from a typical ¹H NMR spectrum of this compound recorded in CDCl₃ at 400 MHz.

| Signal | Observed δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 9.99 | 1H | s | - | Hα (Aldehyde) |

| 2 | 7.85 | 2H | d | 8.2 | H-2', H-6' |

| 3 | 7.42 | 2H | d | 8.2 | H-3', H-5' |

| 4 | 7.32 - 7.18 | 5H | m | - | H-o, m, p (Benzyl Ring) |

| 5 | 4.06 | 2H | s | - | Hβ (Methylene) |

Detailed Interpretation

-

Signal 1 (9.99 ppm): This sharp singlet integrating to one proton is unequivocally assigned to the aldehydic proton (Hα).[8] Its significant downfield shift is characteristic and confirms the presence of the aldehyde functional group.[4] The absence of significant coupling results in a singlet, although very high-resolution spectra might reveal slight broadening or a very narrow triplet due to four-bond (⁴J) coupling to the H-2'/H-6' protons.

-

Signals 2 & 3 (7.85 and 7.42 ppm): These two signals appear as clean doublets, each integrating to two protons. This pattern is the hallmark of a para-disubstituted benzene ring (an AA'BB' system that appears as a simple AX system).[3]

-

The downfield doublet at 7.85 ppm is assigned to H-2' and H-6', which are ortho to the deshielding aldehyde group.

-

The upfield doublet at 7.42 ppm is assigned to H-3' and H-5'.

-

Both doublets exhibit the same coupling constant of J = 8.2 Hz, which is a typical value for ortho-coupling (³J) and confirms their adjacency on the ring. The splitting pattern can be visualized as follows:

-

Caption: Visualization of the ortho-coupling for the benzaldehyde ring protons.

-

Signal 4 (7.32 - 7.18 ppm): This complex multiplet, integrating to five protons, is assigned to the five protons of the unsubstituted benzyl group's phenyl ring. The chemical shift differences between the ortho, meta, and para protons are minimal, causing their signals to overlap significantly.

-

Signal 5 (4.06 ppm): This sharp singlet integrating to two protons is assigned to the methylene bridge protons (Hβ). Its chemical shift is consistent with a benzylic position deshielded by two aromatic rings. The absence of coupling confirms it has no adjacent, non-equivalent protons.

Advanced Considerations

While ¹H NMR is highly informative, certain factors can influence the spectrum, and complementary techniques can provide further validation.

-

Solvent Effects: Running the spectrum in an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts due to specific solvent-solute interactions (Anisotropic Solvent-Induced Shifts, or ASIS). Protons located in electron-deficient regions of the solute tend to experience upfield shifts as they associate with the electron-rich face of the benzene ring.[9] This can be a useful tool for resolving overlapping signals.

-

2D NMR Spectroscopy: For absolute structural confirmation, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Would show a correlation between the signals at 7.85 ppm (H-2'/H-6') and 7.42 ppm (H-3'/H-5'), confirming their coupling relationship.

-

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. Key correlations would include the aldehydic proton (Hα) to the carbons of the benzaldehyde ring (C-1', C-2', C-6') and the methylene protons (Hβ) to carbons in both aromatic rings, definitively linking all three fragments of the molecule.[10]

-

Conclusion

The ¹H NMR spectrum of this compound is a distinct and information-rich dataset that allows for its unambiguous identification. The key spectral features are a downfield aldehyde singlet near 10.0 ppm, a characteristic AA'BB' pattern for the para-substituted benzaldehyde ring, a sharp singlet for the benzylic methylene bridge around 4.1 ppm, and a complex multiplet for the second phenyl ring. This guide demonstrates how a combination of theoretical prediction, a robust experimental protocol, and systematic interpretation enables the confident structural elucidation of this and similarly complex organic molecules.

References

-

Gomez, M. V., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. [Link]

-

Klinck, R. E., & Stothers, J. B. (1962). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Aerobic oxidation of alcohols to aldehydes and ketones by a new zeolite catalyst". RSC. [Link]

-

Supporting Information for "Visible-Light-Induced Palladium-Catalyzed Decarboxylative Acylation of Aryl Iodides with α-Oxocarboxylic Acids". (2018). The Royal Society of Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

-

Bhatti, H. A., et al. (2014). A study of coupling reaction to synthesize diphenylmethane derivatives. European Journal of Chemistry. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. hil6_sln.html. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). HMDB. [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. OSU Chemistry. [Link]

-

Reddit. (2014). Aldehyde in 1H-NMR. r/chemistry. [Link]

-

Abraham, R. J., & Reid, M. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Swansea University. (2020). Proton NMR 5 Carbonyl Compounds. YouTube. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. [Link]

-

Chemistry Learning by Rakesh Kumar. (2020). LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. YouTube. [Link]

-

Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

-

Bhatti, H. A., et al. (2014). A study of coupling reaction to synthesize diphenylmethane derivatives. European Journal of Chemistry. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Example 7. Organic Chemistry at CU Boulder. [Link]

-

Constantinou, C., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

Chegg. (2022). Question: What's the 1H NMR spectrum of 4-methylbenzaldehyde? Explain in detail. Chegg. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". RSC. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0006115). HMDB. [Link]

-

SpectraBase. (n.d.). 4-Benzyloxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Long range coupling. UCLA. [Link]

-

University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. uOttawa NMR Blog. [Link]

-

The University of Liverpool Repository. (2007). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool. [Link]

-

Zepeda-Velázquez, C. G., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A study of coupling reaction to synthesize diphenylmethane derivatives | European Journal of Chemistry [eurjchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of ¹³C NMR in Modern Structural Elucidation

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 4-Benzylbenzaldehyde

Prepared by: Gemini, Senior Application Scientist

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. While ¹H NMR provides intricate details about the proton framework, ¹³C NMR spectroscopy offers a direct map of the carbon backbone of a molecule.[1][2] Each chemically non-equivalent carbon atom in a molecule produces a distinct signal, providing invaluable information on the number of unique carbons, their hybridization state (sp³, sp², sp), and their local electronic environment.[3][4]

The ¹³C isotope has a low natural abundance of approximately 1.1% and a much smaller magnetic moment compared to ¹H, which makes the technique inherently less sensitive.[5] However, modern Fourier Transform (FT) NMR techniques, combined with proton-decoupling methods, overcome this limitation. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom is represented by a single sharp peak (a singlet).[2][5] This simplification, along with the wide chemical shift range of over 200 ppm (compared to ~12 ppm for ¹H NMR), means that signal overlap is rare, making spectra highly interpretable even for complex molecules.[2]

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, a molecule of interest in organic synthesis and materials science. We will delve into the causality behind experimental choices, provide a field-proven protocol for data acquisition, and offer a detailed, logical assignment of each resonance, supported by advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Molecular Structure of this compound

To interpret the spectrum, we must first understand the structure of this compound and identify its unique carbon environments. The molecule consists of a benzaldehyde ring and a benzyl ring connected by a methylene (-CH₂) bridge. Due to the plane of symmetry passing through the C1-C4 axis of the benzaldehyde ring and the C1'-C4' axis of the benzyl ring, several carbons are chemically equivalent.

Caption: Molecular structure of this compound with unique carbon atoms labeled.

There are a total of 14 carbon atoms but only 9 unique carbon environments, which should result in 9 distinct signals in the ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the correct choice of acquisition parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

-

Analyte Mass: For a standard 5 mm NMR tube, weigh approximately 50-100 mg of this compound.[6] While a spectrum can be obtained with less material, this concentration ensures a good signal-to-noise ratio in a reasonable timeframe (20-60 minutes).[6]

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak at δ 77.16 ppm, which can be used as a secondary chemical shift reference.[7]

-

Dissolution and Filtration: Dissolve the sample in the solvent within a small vial first. Once fully dissolved, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into the NMR tube.[8] This critical step removes any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.

-

Reference Standard: Tetramethylsilane (TMS) is added as the primary internal reference standard, with its signal defined as δ 0.0 ppm.[7] Often, a drop of TMS is added to a larger volume of the deuterated solvent to create a stock solution, ensuring a consistent and appropriate concentration.[6]

2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

Experiment: Standard ¹³C observation with proton broadband decoupling (zgpg30 or similar pulse program).

-

Spectral Width: 0 to 220 ppm. This range covers nearly all common organic carbon environments, from alkanes to carbonyls.[4]

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. This delay allows for sufficient relaxation of the carbon nuclei between scans, although for routine spectra, full relaxation is often sacrificed for speed.[1]

-

Number of Scans: 1024 to 2048 scans, adjusted based on sample concentration to achieve adequate signal-to-noise.

Spectral Analysis and Peak Assignment

The assignment of ¹³C NMR signals is a logical process based on established principles of chemical shifts, substituent effects, and spectral editing techniques like DEPT.

Predicted Chemical Shifts and Rationale

-

Aldehyde Carbonyl (C7): This carbon is the most deshielded in the molecule, expected to appear far downfield. Its sp² hybridization and direct bond to a highly electronegative oxygen atom place its resonance in the characteristic range for aldehydes.[2][7]

-

Predicted Shift:~192 ppm

-

-

Aromatic Carbons (C1-C6 & C1'-C6'): These sp² carbons resonate in the typical aromatic region of ~110-160 ppm. Their precise shifts are determined by the electronic effects of the substituents on each ring.

-

Benzaldehyde Ring (C1-C6): The aldehyde group (-CHO) is electron-withdrawing, which deshields the attached ring carbons. The benzyl group at the C4 position is a weak electron-donating group.

-

C1 (ipso- to CHO): Deshielded by the inductive and resonance effects of the aldehyde. Predicted Shift:~136-137 ppm .

-

C4 (ipso- to CH₂): Influenced by both the para-aldehyde and the attached methylene. Predicted Shift:~146-148 ppm .

-

C2/C6: Ortho to the aldehyde group, they are deshielded. Predicted Shift:~129-130 ppm .

-

C3/C5: Meta to the aldehyde group, they are less affected. Predicted Shift:~130-131 ppm .

-

-

Benzyl Ring (C1'-C6'): This ring is attached to the electron-withdrawing benzaldehyde moiety via the methylene bridge.

-

C1' (ipso- to CH₂): The ipso-carbon of the benzyl group. Predicted Shift:~139-141 ppm .

-

C2'/C6' & C3'/C5': These pairs of ortho and meta carbons will have very similar electronic environments. Predicted Shift:~128-129 ppm .

-

C4': The para carbon, least affected by the distant substituent. Predicted Shift:~127 ppm .

-

-

-

Methylene Bridge Carbon (-CH₂-): This is the only sp³ hybridized carbon in the molecule aside from TMS. Its position between two aromatic rings places it in the benzylic region.

-

Predicted Shift:~41-42 ppm

-

Confirmation with DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial set of experiments for determining the number of protons attached to each carbon.[9]

-

DEPT-135: This experiment provides a spectrum where CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative (inverted) peaks. Quaternary carbons (Cq) do not appear.

-

DEPT-90: In this experiment, only CH carbons produce a signal.

By combining the broadband-decoupled spectrum with DEPT-135 and DEPT-90, we can definitively assign each carbon type:

-

Quaternary (Cq): Peaks present in the broadband spectrum but absent in both DEPT-135 and DEPT-90 (C1, C4, C1').

-

CH₂: The single negative peak in the DEPT-135 spectrum (-CH₂- bridge).

-

CH: Peaks present in the DEPT-90 spectrum (and positive in DEPT-135). This will confirm all five unique aromatic CH carbons (C2/C6, C3/C5, C2'/C6', C3'/C5', C4').

-

CH₃: There are no methyl groups in this compound.

This multi-spectrum approach provides a self-validating system for the assignment, greatly increasing the trustworthiness of the structural elucidation.[10]

Caption: Workflow for carbon type identification using DEPT NMR experiments.

Summary of ¹³C NMR Data for this compound

The following table consolidates the predicted chemical shifts and assignments based on the analysis above.

| Assigned Carbon | Predicted δ (ppm) | Carbon Type | DEPT-135 Signal | Rationale for Assignment |

| C7 | ~192.1 | C=O | Absent | Most deshielded due to sp² hybridization and bond to oxygen; characteristic of an aldehyde.[7] |

| C4 | ~147.5 | Cq | Absent | ipso-Carbon attached to the -CH₂- group and para to the -CHO group; highly deshielded. |

| C1' | ~140.2 | Cq | Absent | ipso-Carbon of the benzyl ring, attached to the methylene bridge. |

| C1 | ~136.8 | Cq | Absent | ipso-Carbon attached to the electron-withdrawing aldehyde group.[7] |

| C3/C5 | ~130.5 | CH | Positive | Aromatic methine carbons meta to the aldehyde group. |

| C2/C6 | ~129.9 | CH | Positive | Aromatic methine carbons ortho to the aldehyde group. |

| C2'/C6' | ~129.0 | CH | Positive | Ortho carbons of the benzyl ring. |

| C3'/C5' | ~128.8 | CH | Positive | Meta carbons of the benzyl ring. |

| C4' | ~127.2 | CH | Positive | Para carbon of the benzyl ring, most shielded aromatic carbon. |

| -CH₂- | ~41.5 | CH₂ | Negative | Only sp³ carbon, appears as a characteristic negative peak in the benzylic region. |

Conclusion

The ¹³C NMR spectral analysis of this compound is a straightforward yet powerful demonstration of modern structural elucidation techniques. Through a combination of a standard broadband-decoupled spectrum and DEPT experiments, all nine unique carbon signals can be unambiguously assigned. The chemical shifts are governed by predictable electronic and hybridization effects, with the aldehyde carbonyl appearing at the lowest field, followed by the quaternary and methine aromatic carbons, and finally the sp³-hybridized methylene bridge carbon at the highest field. This systematic approach, grounded in the fundamental principles of NMR spectroscopy, provides researchers with a high-confidence structural verification essential for synthesis, quality control, and drug development.

References

-

Title: C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm Source: Doc Brown's Chemistry URL: [Link]

-

Title: Carbon-13 NMR Spectroscopy: Principles and Applications Source: Studylib URL: [Link]

-

Title: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: ResearchGate URL: [Link]

-

Title: Uses of 13C NMR Spectroscopy Source: Organic Chemistry - Fiveable URL: [Link]

-

Title: Carbon-13 nuclear magnetic resonance Source: Wikipedia URL: [Link]

-

Title: C-13 NMR Spectroscopy Source: Slideshare URL: [Link]

-

Title: Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes Source: The Journal of Chemical Physics URL: [Link]

-

Title: Toluene - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: NMR Sample Preparation Source: Chemical Instrumentation Facility - Iowa State University URL: [Link]

-

Title: Toluene 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) Source: Human Metabolome Database URL: [Link]

-

Title: Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: MDPI URL: [Link]

-

Title: NMR Sample Requirements and Preparation Source: Department of Chemistry and Biochemistry - The Ohio State University URL: [Link]

-

Title: NMR Sample Preparation Source: University of Cambridge Department of Chemistry URL: [Link]

-

Title: 6.8: ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: The halogen effect on the 13C NMR chemical shift in substituted benzenes Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

-

Title: Interpret the 13C NMR spectra of benzaldehyde Source: Chegg.com URL: [Link]

-

Title: The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes Source: Aston University URL: [Link]

-

Title: 13.10: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: How to make an NMR sample Source: University of Ottawa URL: [Link]

-

Title: DEPT and DEPTQ Source: University of Ottawa NMR Facility Blog URL: [Link]

-

Title: 13.12: DEPT ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. University of Ottawa NMR Facility Blog: DEPT and DEPTQ [u-of-o-nmr-facility.blogspot.com]

An In-depth Technical Guide to the FT-IR Spectrum of 4-Benzylbenzaldehyde: Functional Group Analysis and Experimental Protocol

Preamble: The Vibrational Language of Molecules

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral fingerprint. This guide provides a detailed exploration of the FT-IR spectrum of 4-benzylbenzaldehyde, a molecule featuring a rich combination of functional groups. We will dissect its spectrum, explain the causality behind the characteristic absorption bands, and outline a robust experimental protocol for obtaining high-quality data.

The Molecular Architecture of this compound

To interpret its FT-IR spectrum, we must first understand the structure of this compound (C₁₄H₁₂O). This molecule is composed of three primary structural units, each with distinct vibrational characteristics:

-

An Aldehyde Group (-CHO): Attached to one of the aromatic rings, this is a key functional group.

-

Two Aromatic (Phenyl) Rings: These provide characteristic C-H and C=C vibrations.

-

A Methylene Bridge (-CH₂-): This aliphatic linker connects the two phenyl rings.

The interplay of these groups, particularly the conjugation of the aldehyde with the aromatic ring, dictates the precise frequencies of the absorption bands.

Figure 1: Molecular structure of this compound with key functional groups highlighted.